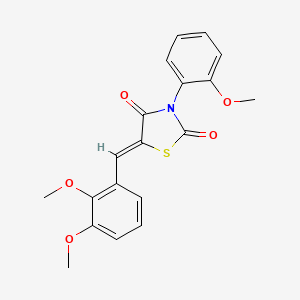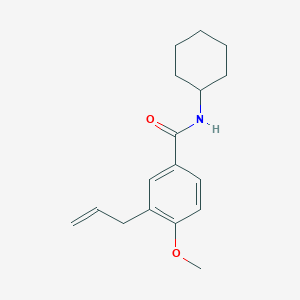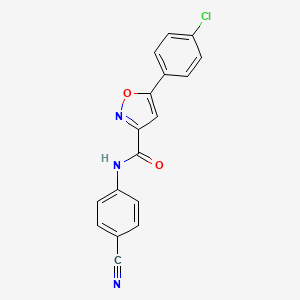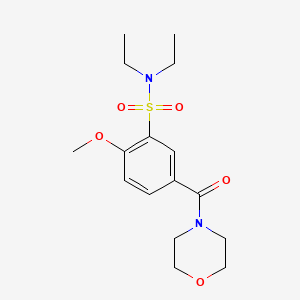
5-(3,4-dimethoxybenzyl)-4-(2-ethylphenyl)-4H-1,2,4-triazole-3-thiol
Vue d'ensemble
Description
5-(3,4-dimethoxybenzyl)-4-(2-ethylphenyl)-4H-1,2,4-triazole-3-thiol (DMT) is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. DMT is a member of the triazole family of compounds and has a unique structure that makes it attractive for use in various research fields. In
Applications De Recherche Scientifique
Synthesis and Structural Characterization
A significant portion of research focuses on the synthesis and structural characterization of triazole derivatives, including those similar to "5-(3,4-dimethoxybenzyl)-4-(2-ethylphenyl)-4H-1,2,4-triazole-3-thiol." For instance, studies have reported the synthesis, spectroscopic, and X-ray characterization of triazole derivatives that incorporate functionalities like α-ketoester and phenyl substituents, showcasing their ability to form self-assembled dimers in solid state through symmetrically equivalent interactions. These interactions have been meticulously analyzed using techniques like Hirshfeld surface analysis, DFT calculations, and molecular electrostatic potential (MEP) surface calculations to understand the effect of substituents on nucleophilic/electrophilic nature and interaction energy of the compounds (Ahmed et al., 2020).
Biological Evaluation and Potential Applications
The research extends to evaluating the biological activities of triazole derivatives, which includes antioxidant, α-glucosidase inhibitory activities, and antimicrobial properties. For example, Schiff bases containing 1,2,4-triazole and pyrazole rings have been synthesized and shown to display significant antioxidant and α-glucosidase inhibitory potentials, suggesting their potential as therapeutic agents (Pillai et al., 2019). Moreover, novel 5-((10H-phenothiazin-10yl)methyl)-4-(substitutedbenzylideneamino)-4H-1,2,4-triazole-3-thiol derivatives have been synthesized and shown to possess potent antioxidant activity, indicating their potential application in combating oxidative stress-related diseases (Maddila et al., 2015).
Propriétés
IUPAC Name |
3-[(3,4-dimethoxyphenyl)methyl]-4-(2-ethylphenyl)-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O2S/c1-4-14-7-5-6-8-15(14)22-18(20-21-19(22)25)12-13-9-10-16(23-2)17(11-13)24-3/h5-11H,4,12H2,1-3H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHLZJOHNHMXDIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1N2C(=NNC2=S)CC3=CC(=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[5-(2-chlorophenyl)-2-furyl]methylene}-7-methyl-N-(2-methylphenyl)-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4620727.png)
![4-{[3-(3,4-dimethoxyphenyl)-3-oxo-1-propen-1-yl]amino}-N-(2,6-dimethoxy-4-pyrimidinyl)benzenesulfonamide](/img/structure/B4620740.png)
![2-{[2-(4-chlorophenyl)-2-oxoethyl]thio}-3-cyclohexyl-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one](/img/structure/B4620742.png)


![1-{[4-(methylthio)-3-(1-piperidinylcarbonyl)phenyl]sulfonyl}-4-piperidinecarboxamide](/img/structure/B4620760.png)
![N-(2,3-dichlorophenyl)-N'-[1-(1-naphthylmethyl)-1H-pyrazol-3-yl]thiourea](/img/structure/B4620763.png)

![1-[(5-ethyl-2-thienyl)carbonyl]-4-(2-pyridinyl)piperazine](/img/structure/B4620797.png)
![methyl 2-{[(4-chlorophenyl)acetyl]amino}-4-(4-fluorophenyl)-3-thiophenecarboxylate](/img/structure/B4620808.png)
![6-{[(3-{[(2-methylphenyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B4620812.png)
![N-{3-[(1,1-dimethylpropyl)amino]-3-oxopropyl}-3-methoxybenzamide](/img/structure/B4620820.png)


